N-methyl-N-{4-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethoxy]phenyl}methanesulfonamide
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Description
“N-methyl-N-{4-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethoxy]phenyl}methanesulfonamide” is a complex organic compound. It contains a methanesulfonamide group attached to a phenyl ring, which is further connected to a piperidinyl group . The piperidinyl group is a common structural motif in organic chemistry and is present in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperidinyl group is a six-membered ring containing one nitrogen atom, and the phenyl group is a six-membered carbon ring. The methanesulfonamide group contains a sulfur atom bonded to an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions . For example, the piperidinyl group could potentially undergo reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces present .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[4-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxyphenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-6-5-11-19(12-13)17(20)14(2)23-16-9-7-15(8-10-16)18(3)24(4,21)22/h7-10,13-14H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVBIRPONZQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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